4-(Azetidin-3-yl)morpholine

描述

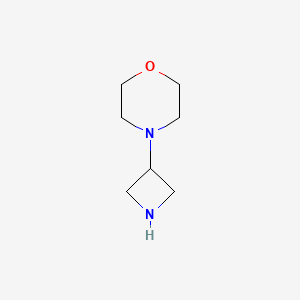

4-(Azetidin-3-yl)morpholine (CAS: 302355-79-9) is a bicyclic amine compound comprising a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) fused to an azetidine ring (a four-membered saturated amine ring). Its molecular formula is C₇H₁₄N₂O, with a molecular weight of 142.20 g/mol . The hydrochloride salt form (CAS: 223381-71-3) has a molecular weight of 178.66 g/mol and is typically stored under inert gas at 2–8°C . The compound is structurally notable for its dual heterocyclic system, which confers unique electronic and steric properties, making it valuable in medicinal chemistry and catalysis.

Structure

3D Structure

属性

IUPAC Name |

4-(azetidin-3-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHXYSFEVOAOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural and Functional Group Variations

Key Observations :

- Biological Activity : Dimethomorph’s acryloyl and aromatic groups make it effective against Phytophthora fungi , while the azetidine-morpholine hybrid may target neurological receptors due to its small, rigid structure.

- Synthetic Complexity : this compound derivatives (e.g., hydrochloride salt) require specialized handling (inert gas storage) , whereas dichloropyrimidine analogs are more stable and widely used in agrochemicals .

Physicochemical Properties

- Solubility : The azetidine ring’s strain may reduce solubility compared to bulkier analogs like 4-(4-Trifluoromethylphenyl)morpholine, which benefits from lipophilic CF₃ groups .

常见问题

Q. What are the recommended synthetic routes for 4-(Azetidin-3-yl)morpholine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound derivatives often involves reductive amination or nucleophilic substitution. For example, a robust method involves reacting 4-bromo-3-fluorobenzaldehyde with this compound hydrochloride in acetonitrile under ambient conditions to form intermediates . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.

- Temperature control : Room temperature (20–25°C) minimizes side reactions.

- Stoichiometry : Equimolar ratios of reactants reduce unreacted starting material.

Yield improvements (>80%) are achievable via iterative purification (e.g., recrystallization or column chromatography) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR can resolve the azetidine ring (δ 3.2–3.8 ppm for morpholine protons) and confirm substitution patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, high-resolution data (≤1.0 Å) enables precise determination of bond angles and torsional strain in the azetidine-morpholine fused system .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 171.15 for C₇H₁₄N₂O) .

Advanced Research Questions

Q. How do steric and electronic effects in this compound derivatives influence their reactivity in medicinal chemistry applications?

Methodological Answer:

- Steric effects : The azetidine ring imposes conformational rigidity, affecting binding to biological targets (e.g., CRBN E3 ligase modulators) . Substituents at the 3-position of azetidine alter steric bulk, which can be quantified using molecular docking simulations.

- Electronic effects : Electron-withdrawing groups (e.g., fluorobenzyl in intermediates) enhance electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions. Hammett parameters (σ) correlate with reaction rates in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in spectral data for this compound analogs, such as unexpected NOE correlations or split signals?

Methodological Answer:

- Dynamic NMR : Variable-temperature NMR (e.g., −40°C to 25°C) can coalesce split signals caused by ring puckering in azetidine .

- DFT calculations : Density functional theory (e.g., B3LYP/6-31G*) predicts stable conformers and validates NOE assignments .

- Crystallographic validation : Compare experimental X-ray structures with predicted geometries to resolve ambiguities in stereochemistry .

Q. How can researchers design experiments to probe the metabolic stability of this compound derivatives in vitro?

Methodological Answer:

- Hepatocyte assays : Incubate derivatives with human liver microsomes (HLMs) and measure half-life (t₁/₂) using LC-MS/MS.

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition.

- Structural modifications : Introduce deuterium at metabolically labile sites (e.g., α to morpholine oxygen) to block oxidation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives across literature sources?

Methodological Answer:

- Reproduce protocols : Ensure exact replication of solvent, temperature, and catalyst conditions (e.g., Pd(PPh₃)₄ in Suzuki couplings) .

- Quality control : Validate starting material purity via HPLC (>95%) and monitor reaction progress with TLC or in situ IR.

- Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., ligand-to-metal ratio) causing yield variability .

Methodological Tools and Resources

| Tool | Application | Reference |

|---|---|---|

| SHELXL | High-resolution crystallographic refinement | |

| B3LYP/6-31G* (Gaussian) | Conformational analysis via DFT | |

| LC-MS/MS | Metabolic stability profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。